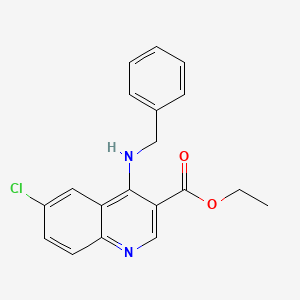
Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate, they do provide insights into the synthesis and applications of related quinoline derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedländer synthesis, which is a classic method for constructing the quinoline ring system. In the first paper, an unexpected direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction facilitated by chlorotrimethylsilane (TMSCl). This reaction starts with 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate, leading to a poly-functionalized quinoline that serves as a versatile building block for further chemical transformations .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as the ethyl ester group and chloro substituent as seen in the synthesized compounds in the papers, can significantly influence the chemical and physical properties of the molecule. The presence of different functional groups allows for a variety of chemical reactions to be performed, expanding the utility of these compounds in synthetic chemistry .
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions. The first paper describes the use of the synthesized quinoline derivative in Williamson ether synthesis with various phenols, followed by in situ ester hydrolysis to yield 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These reactions demonstrate the reactivity of the chloromethyl groups and the versatility of the quinoline core in organic synthesis . The second paper discusses the alkylation of a thioxoisoquinoline derivative, showcasing another type of chemical transformation that quinoline derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and reactivity. The ester group, for example, could make the compound more lipophilic, potentially affecting its solubility in organic solvents. The chloro substituent might make the compound more susceptible to nucleophilic substitution reactions. These properties are crucial when considering the compound's potential applications in medicinal chemistry or as a building block in organic synthesis .
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNQXGFDOLXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)
![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

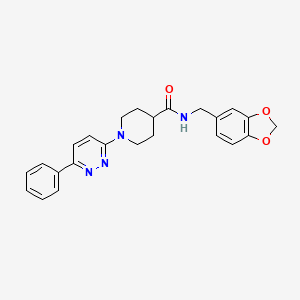
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)
![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)
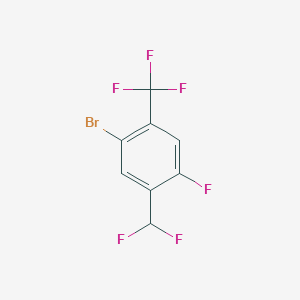
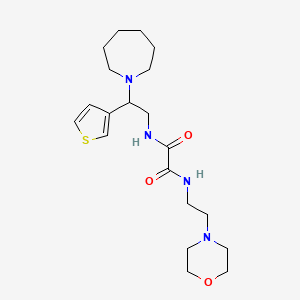


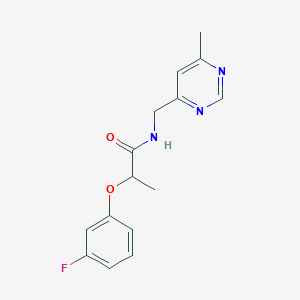
![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate](/img/structure/B3020430.png)
![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)